

# An In-Depth Technical Guide to 4-Fluoro-1H-indazol-6-amine

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## Compound of Interest

Compound Name: 4-Fluoro-1H-indazol-6-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for **4-Fluoro-1H-indazol-6-amine**, a fluorinated indazole derivative of interest in medicinal chemistry and drug discovery.

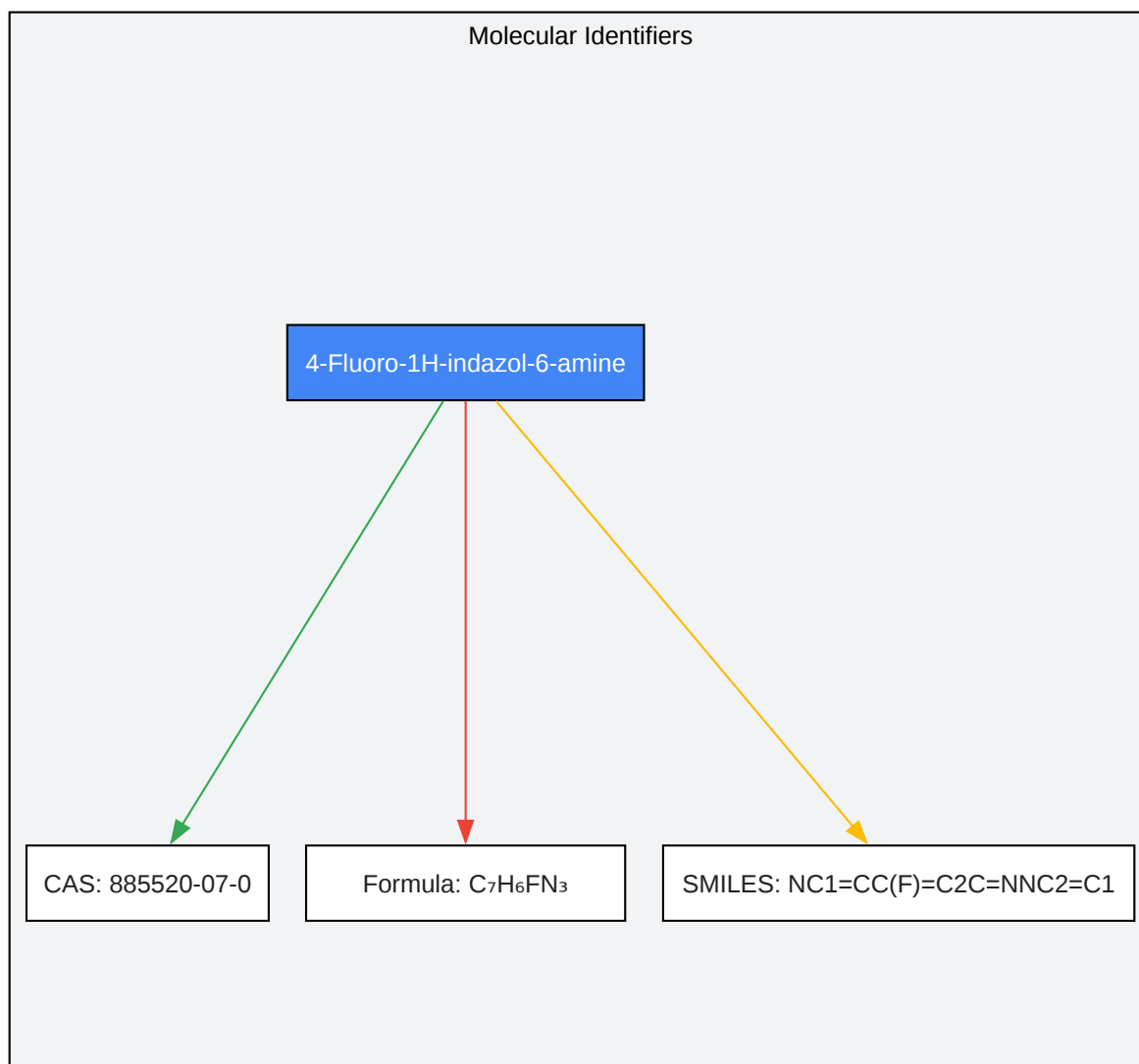
## Molecular Structure and Identifiers

**4-Fluoro-1H-indazol-6-amine** is a heterocyclic aromatic compound featuring a bicyclic indazole core. This core structure, composed of a fused benzene and pyrazole ring, is a recognized pharmacophore found in numerous biologically active molecules.<sup>[1][2][3][4][5]</sup> The key structural features include a fluorine atom substituted at the 4-position and an amine group at the 6-position.

The standard molecular identifiers for **4-Fluoro-1H-indazol-6-amine** are summarized in the table below.

Identifier	Value
CAS Number	885520-07-0 <sup>[6]</sup>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FN <sub>3</sub> <sup>[6]</sup>
Molecular Weight	151.14 g/mol <sup>[6]</sup>
Canonical SMILES	NC1=CC(F)=C2C=NNC2=C1 <sup>[6]</sup>

A logical diagram of the key molecular identifiers is presented below.



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Key Molecular Identifiers for **4-Fluoro-1H-indazol-6-amine**

## Physicochemical Properties

While experimental data on the physicochemical properties of **4-Fluoro-1H-indazol-6-amine** are limited in publicly accessible literature, computational predictions provide valuable insights.

Property	Predicted Value
Topological Polar Surface Area (TPSA)	54.7 Å <sup>2</sup> <a href="#">[6]</a>
LogP	1.2842 <a href="#">[6]</a>
Hydrogen Bond Acceptors	2 <a href="#">[6]</a>
Hydrogen Bond Donors	2 <a href="#">[6]</a>
Rotatable Bonds	0 <a href="#">[6]</a>

## Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Fluoro-1H-indazol-6-amine** is not readily available in the surveyed literature. However, the synthesis of structurally related indazole derivatives often involves multi-step reaction sequences. Common strategies for constructing the indazole ring system include:

- Cyclization of substituted hydrazines with ortho-halobenzonitriles or ortho-halobenzaldehydes.[\[7\]](#)
- Intramolecular cyclization of N-arylhydrazones.
- Diazotization of ortho-toluidines followed by cyclization.

The synthesis of fluorinated and aminated indazoles can present unique challenges, including regioselectivity and the management of functional group compatibility.[\[8\]](#) The amino group at the C-6 position offers a versatile handle for further functionalization through reactions such as acylation, amidation, alkylation, and reductive amination, allowing for the creation of diverse chemical libraries for drug discovery.[\[9\]](#)

## Spectroscopic Data

As of the latest search, no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Fluoro-1H-indazol-6-amine** has been identified. The characterization of this compound would typically involve:

- <sup>1</sup>H NMR Spectroscopy: To determine the number and environment of protons in the molecule.
- <sup>13</sup>C NMR Spectroscopy: To identify the carbon framework.
- <sup>19</sup>F NMR Spectroscopy: To confirm the presence and environment of the fluorine atom.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-F bonds.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

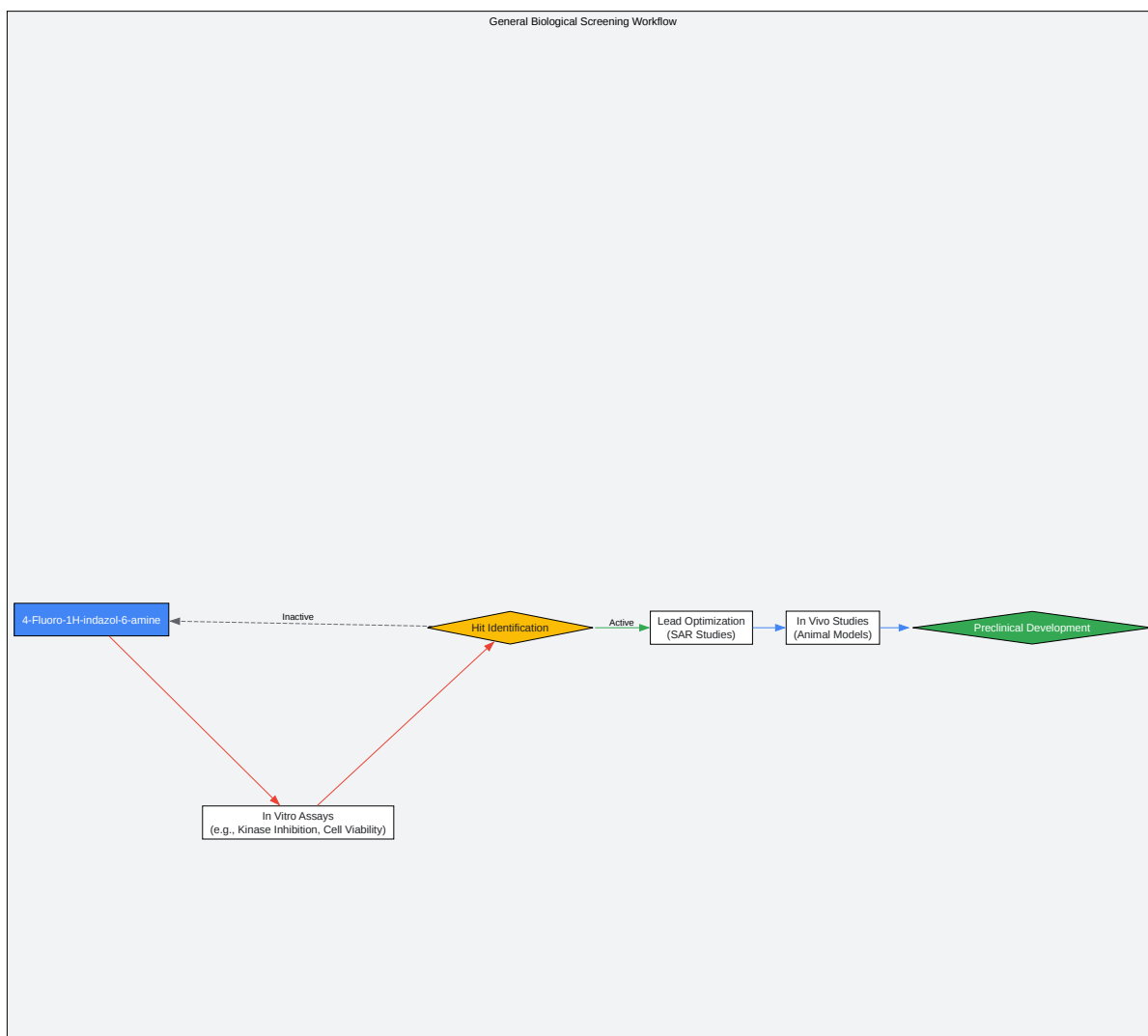
## Biological Activity and Signaling Pathways

The biological activity of **4-Fluoro-1H-indazol-6-amine** has not been specifically detailed in the available literature. However, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.<sup>[1][2][3][5]</sup>

Derivatives of 1H-indazole-6-amine have shown promise as anticancer agents.<sup>[10]</sup> The indazole core is a key feature in several FDA-approved kinase inhibitors, highlighting its importance in targeting signaling pathways involved in cell proliferation and survival.<sup>[7]</sup> The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a point for further modification to optimize pharmacological properties.<sup>[11]</sup>

Given the prevalence of indazole-based compounds as kinase inhibitors, it is plausible that **4-Fluoro-1H-indazol-6-amine** or its derivatives could modulate the activity of various protein kinases involved in cancer signaling. However, without specific experimental data, any discussion of its mechanism of action or associated signaling pathways would be speculative. Further research is required to elucidate the specific biological targets and pharmacological effects of this compound.

The diagram below illustrates a generalized experimental workflow for screening the biological activity of a novel compound like **4-Fluoro-1H-indazol-6-amine**.



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Generalized Workflow for Biological Activity Screening

## Conclusion

**4-Fluoro-1H-indazol-6-amine** is a molecule with significant potential in drug discovery, owing to its fluorinated indazole scaffold. While basic molecular identifiers are established, a comprehensive understanding of its chemical and biological properties is hampered by the lack of publicly available experimental data. Further research, including detailed synthetic protocols, full spectroscopic characterization, and robust biological evaluation, is necessary to fully realize the therapeutic potential of this compound and its derivatives.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Fluoro-1H-indazol-6-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291816#molecular-structure-of-4-fluoro-1h-indazol-6-amine]

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